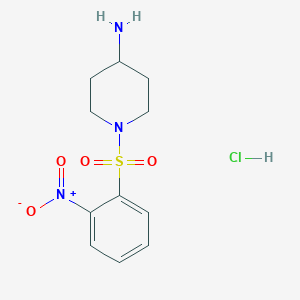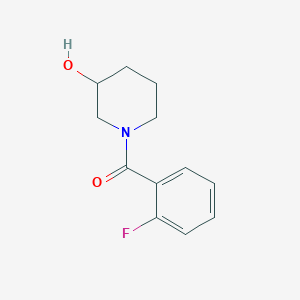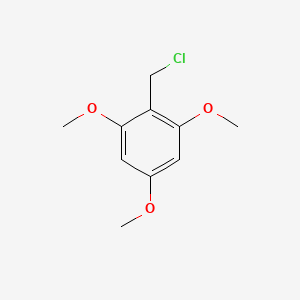
2-(Chloromethyl)-1,3,5-trimethoxybenzene
Overview
Description
“2-(Chloromethyl)-1,3,5-trimethoxybenzene” is a chloromethyl compound. Chloromethyl compounds are often used in organic synthesis . They are typically used as alkylating agents or for introducing protecting groups .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, chloromethylation reactions often involve the use of a catalyst and are carried out under acidic conditions .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring substituted with chloromethyl and methoxy groups. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can act as alkylating agents in organic synthesis . The specific reactions “this compound” would undergo depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as melting point, molecular weight, and solubility could be determined through experimental analysis .Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3,5-trimethoxybenzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative stress, which can lead to cell damage and death. By inhibiting the production of ROS, the compound may help to reduce oxidative stress and prevent cell damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been found to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in the body. Additionally, the compound has been found to have neuroprotective effects, which may help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Chloromethyl)-1,3,5-trimethoxybenzene in lab experiments is its potential as a candidate for the development of new drugs. The compound has been found to have significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Future Directions
There are several future directions for the research on 2-(Chloromethyl)-1,3,5-trimethoxybenzene. One of the most promising directions is the development of new drugs for the treatment of various diseases. The compound's antioxidant and anti-inflammatory properties make it a potential candidate for the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications. Further research is also needed to explore the compound's potential as a candidate for the development of new materials and catalysts.
Scientific Research Applications
2-(Chloromethyl)-1,3,5-trimethoxybenzene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases. The compound has been found to have significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-1,3,5-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFEGKXRSNKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655889 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96428-90-9 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



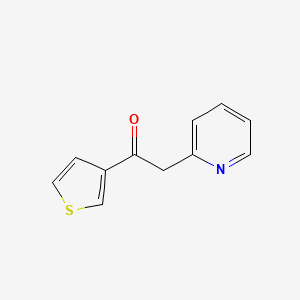

![N-[1-(2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1497965.png)
![2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride](/img/structure/B1497967.png)
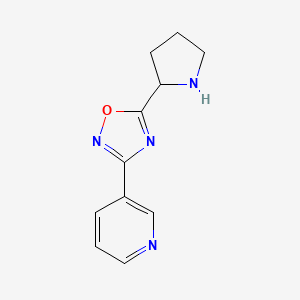
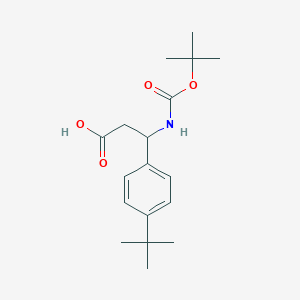
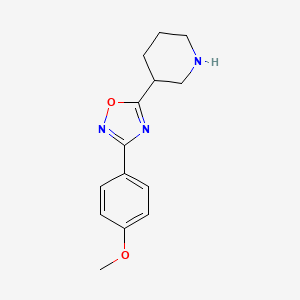
![6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1497981.png)

amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497983.png)

